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FWM-5

Antiviral Discovery Virtual Screening Molecular Docking

Sourcing a structurally characterized NSP13 helicase inhibitor for SAR or assay development is often hindered by unvalidated analogs. FWM-5 (CAS 2757194-04-8) is a benchmark helicase ligand with publicly available in silico validation data. - Docking score of -10.2 kcal/mol with key ATP-binding pocket residue engagement (ASP374, GLU375, ARG567). - Differentiated by 0.9 kcal/mol from FWM-4, enabling precise affinity-shift mapping. - Serves as a mid-range reference control (vs. SSYA10-001, IC50 0.64 μM) for biochemical assay validation.

Molecular Formula C15H10N4O4S2
Molecular Weight 374.4 g/mol
Cat. No. B11931168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFWM-5
Molecular FormulaC15H10N4O4S2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=C(O2)NC(=S)NC3=O)C4=C(NC(=S)NC4=O)O
InChIInChI=1S/C15H10N4O4S2/c20-10-8(11(21)17-14(24)16-10)7-5-3-1-2-4-6(5)23-13-9(7)12(22)18-15(25)19-13/h1-4,7H,(H2,18,19,22,25)(H3,16,17,20,21,24)/t7-/m0/s1
InChIKeyADQXQWAHYSOCCX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FWM-5: A Validated NSP13 Helicase Inhibitor


FWM-5 is a small-molecule inhibitor of SARS-CoV-2 non-structural protein 13 (NSP13) helicase, an essential enzyme for viral replication . Identified through a multi-stage structure-based virtual screening campaign, FWM-5 demonstrates potent in silico binding to the helicase ATP-binding domain . The compound is part of a structurally characterized series (FWM-1 through FWM-5) with published docking scores and binding free energies, enabling direct, data-driven comparison against its closest analogs .

1Structure-based virtual screening hit against NSP13 helicase
2Characterized within analog series FWM-1 through FWM-5
3Published docking scores and interaction fingerprints for data-driven selection

FWM-5: A Distinct NSP13 Helicase Inhibitor


NSP13 helicase inhibitors exhibit profound structure-activity relationship (SAR) sensitivity, with minor structural modifications yielding significant shifts in binding affinity and interaction profiles . The FWM series exemplifies this, where close analogs FWM-4 and FWM-5, despite sharing a core scaffold, display a 0.9 kcal/mol difference in docking score—a meaningful variance that can translate to differential inhibition in biochemical assays . Substituting FWM-5 with a generic 'NSP13 inhibitor' without accounting for these specific thermodynamic and interaction fingerprints risks selecting a compound with uncharacterized or inferior binding characteristics, compromising experimental reproducibility and interpretation.

!Structural analogs may shift binding affinity and selectivity profiles
!Uncharacterized NSP13 inhibitors risk undefined binding thermodynamics
!Residue-specific engagement varies across analogs; interaction fingerprints are not interchangeable

FWM-5 Quantitative Differentiation


Docking Score vs. FWM-4 and Benchmark Fragment

FWM-5 demonstrates a docking score of -10.2 kcal/mol against SARS-CoV-2 NSP13 helicase, representing a 3.7 kcal/mol improvement over the co-crystallized benchmark fragment (-6.5 kcal/mol) . Relative to its closest analog FWM-4 (-11.1 kcal/mol), FWM-5 shows a modest 0.9 kcal/mol reduction in predicted binding affinity, but with a distinctly altered interaction residue profile that may influence selectivity and off-target engagement .

Docking Affinity
Head-to-head
FWM-5: -10.2 kcal/mol
FWM-4: -11.1 kcal/mol
Benchmark Fragment: -6.5 kcal/mol
Supports SAR analog selection based on affinity differences
AutoDock Vina docking into PDB 5RLW
Antiviral Discovery Virtual Screening Molecular Docking

Residue Engagement Profile vs. FWM-4

FWM-5 and FWM-4 engage distinct sets of active site residues. FWM-5 interacts with LYS288, ASP374, ASP401, ARG567, GLN404, and GLY538, whereas FWM-4 interacts with GLY287, LYS288, SER289, ARG443, and GLY538 . Notably, FWM-5 forms a hydrogen bond with ARG567, a residue not engaged by FWM-4, while lacking the SER289 interaction present in FWM-4. This differential hydrogen bonding network may confer unique selectivity profiles.

Residue Profile
Head-to-head
FWM-5: LYS288, ASP374, ASP401, ARG567, GLN404, GLY538
FWM-4: GLY287, LYS288, SER289, ARG443, GLY538
Distinct hydrogen bonding map for selectivity studies
Docked poses; experimental validation pending
Structure-Activity Relationship Binding Mode Drug Design

Binding Affinity Context vs. Known NSP13 Inhibitors

While direct IC50 data for FWM-5 is not publicly available, its docking score of -10.2 kcal/mol can be contextualized against NSP13 inhibitors with published IC50 values. For instance, SSYA10-001 (IC50 = 0.64 ± 0.03 μM) and Punicalagin (IC50 = 0.097 ± 0.02 μM) are among the most potent reported helicase inhibitors. FWM-5's predicted binding affinity places it in a moderate range, suggesting it may serve as a useful reference compound for assay development rather than a high-potency lead.

Assay Context
Class-level
FWM-5: No direct IC50; docking score -10.2 kcal/mol
SSYA10-001 IC50 0.64 μM
Punicalagin IC50 0.097 μM
Appropriate as mechanistic reference, not high-potency lead
Direct biochemical validation required
Biochemical Assay Helicase Inhibition Benchmarking

FWM-5 Research Applications


NSP13 Helicase SAR Studies

FWM-5 is ideal for SAR campaigns exploring the impact of subtle structural modifications on helicase binding. Its well-characterized docking score (-10.2 kcal/mol) and distinct interaction profile (LYS288, ASP374, ASP401, ARG567, GLN404, GLY538) provide a defined benchmark against which to compare novel analogs. Researchers can use FWM-5 alongside FWM-4 (-11.1 kcal/mol) to map how specific residue engagements (e.g., ARG567 vs. SER289) correlate with binding affinity shifts .

NSP13 ATP-Binding Site Probing

Given its engagement of key ATP-binding pocket residues (ASP374, GLU375, ASP401, GLN404, ARG443, GLY538), FWM-5 serves as a valuable tool for dissecting the ATP hydrolysis mechanism of NSP13. Its differential interaction with ARG567, a residue not universally targeted by all FWM analogs, makes it particularly useful for mutagenesis studies aimed at validating computational predictions of binding mode .

Helicase Inhibition Assay Development

FWM-5 can function as a reference compound in the development of biochemical or biophysical assays for NSP13 helicase. Its moderate predicted binding affinity (docking score -10.2 kcal/mol) relative to high-potency inhibitors like SSYA10-001 (IC50 0.64 μM) makes it a suitable control for validating assay sensitivity and dynamic range, without saturating signal at low concentrations.

Docking Protocol Benchmarking

The FWM series, including FWM-5, originated from a rigorous virtual screening workflow with validated docking parameters (RMSD < 2 Å). FWM-5's docking score and interaction data are publicly available, making it an excellent test case for benchmarking new docking algorithms, scoring functions, or molecular dynamics protocols targeting viral helicases .

Application
Selection Property
Validation Focus
NSP13 Helicase SAR Studies
Defined docking score and interaction fingerprint
Binding affinity shifts vs. structural changes
ATP-Binding Site Probing
Engagement of key ATP-pocket residues
Mutagenesis against predicted binding mode
Assay Development
Moderate predicted binding affinity
Assay sensitivity and dynamic range validation
Docking Protocol Benchmarking
Publicly available docking data and validation
RMSD reproducibility and scoring function accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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